2-Bromo-N,N-diethylethylamine hydrobromide chemical properties
2-Bromo-N,N-diethylethylamine hydrobromide chemical properties
An In-depth Technical Guide to 2-Bromo-N,N-diethylethylamine Hydrobromide for Advanced Chemical Synthesis
Introduction
2-Bromo-N,N-diethylethylamine hydrobromide is a pivotal reagent in synthetic organic chemistry, valued for its role as a versatile building block in the construction of more complex molecular architectures. Its utility is primarily derived from the presence of a reactive bromine atom, which serves as an excellent leaving group in nucleophilic substitution reactions. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and handling protocols, tailored for researchers and professionals in drug development and chemical synthesis.
Core Chemical Identity and Physicochemical Properties
Understanding the fundamental properties of a reagent is critical for its effective application in experimental design. 2-Bromo-N,N-diethylethylamine hydrobromide is a quaternary ammonium salt, which confers specific characteristics regarding its solubility and stability.[1]
Chemical Structure
The molecule consists of a diethylamino group attached to an ethyl bromide moiety, with the amine nitrogen protonated and paired with a bromide counter-ion. This hydrobromide salt form enhances the compound's stability and simplifies its handling as a solid.[2]
Caption: Structure of 2-Bromo-N,N-diethylethylamine Hydrobromide.
Physicochemical Data Summary
The key physical and chemical properties are summarized below for quick reference. The compound typically appears as a white to yellow crystalline solid, a characteristic that aids in its visual identification and quality assessment.[2]
| Property | Value | Reference(s) |
| CAS Number | 1069-72-3 | |
| Molecular Formula | C₆H₁₅Br₂N | [2][3] |
| Molecular Weight | 261.00 g/mol | [2] |
| Appearance | White to yellow crystalline solid/powder | [2][3] |
| Melting Point | 208 - 215 °C (decomposes) | [4] |
| Solubility | Soluble in polar solvents like water. | [2][5] |
| Storage Temperature | Room temperature, recommended <15°C in a cool, dry, dark place. | [6] |
| Key Identifiers (SMILES) | Br.CCN(CC)CCBr |
Synthesis and Purification Protocols
The synthesis of 2-Bromo-N,N-diethylethylamine hydrobromide is typically achieved through the alkylation of diethylamine.[2] However, for most laboratory applications, the commercially available hydrobromide salt is used. A critical, and often necessary, first step before its use in nucleophilic substitution reactions is the liberation of the free amine.
Experimental Protocol: Liberation of the Free Amine
The hydrobromide salt is stable but unreactive as an amine nucleophile. To utilize it in reactions requiring the free tertiary amine, it must be neutralized. This protocol is self-validating as the successful extraction into an organic solvent confirms the formation of the neutral, less polar free amine.
Objective: To convert the 2-Bromo-N,N-diethylethylamine hydrobromide salt into its free amine form for subsequent reactions.
Methodology:
-
Dissolution: Dissolve 2-Bromo-N,N-diethylethylamine hydrobromide in deionized water.
-
Neutralization: Cool the aqueous solution in an ice bath and slowly add a saturated solution of sodium carbonate (Na₂CO₃) with stirring until the solution is basic (confirm with pH paper). The carbonate base deprotonates the ammonium salt to liberate the free amine.[2][7]
-
Extraction: Transfer the basic aqueous solution to a separatory funnel. Extract the free amine into an organic solvent such as ethyl acetate (EtOAc) or dichloromethane (DCM). Perform the extraction three times to ensure complete recovery.[2][7]
-
Drying: Combine the organic layers and dry over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Confirmation: The resulting oil or solid is the free amine, 2-Bromo-N,N-diethylethanamine. Its identity can be confirmed by spectroscopic methods (e.g., ¹H NMR) if required.[8]
Synthesis Workflow Visualization
The process of preparing the free amine for reaction is a foundational workflow for leveraging this reagent.
Caption: Workflow for the liberation of the free amine.
Chemical Reactivity and Mechanistic Insights
The reactivity of this compound is dominated by the carbon-bromine bond. The bromine atom is an effective leaving group, making the adjacent carbon atom electrophilic and susceptible to attack by nucleophiles.
Nucleophilic Substitution Reactions
This is the most common reaction type for this reagent. It serves as an electrophile, allowing for the introduction of the diethylaminoethyl group onto a variety of nucleophiles.[2]
-
Mechanism: The reaction typically proceeds via an Sₙ2 mechanism, where a nucleophile attacks the carbon atom bonded to the bromine, displacing the bromide ion in a single concerted step.
-
Applications: This reactivity is exploited to synthesize a wide range of derivatives. For instance, reaction with other amines can form more complex polyamines, while reaction with hydroxide or alkoxides can yield alcohols or ethers.[2]
Caption: General Sₙ2 mechanism involving 2-bromo-N,N-diethylethylamine.
Role as an Alkylating Agent
As an electrophile, the compound is an effective alkylating agent.[2] This property is fundamental to its use as a synthetic intermediate. By transferring the diethylaminoethyl group, it allows for the strategic modification of lead compounds in drug discovery, potentially altering their solubility, basicity, or pharmacological activity.
Applications in Research and Drug Development
The primary value of 2-Bromo-N,N-diethylethylamine hydrobromide lies in its function as a synthetic intermediate for introducing the diethylaminoethyl moiety into target molecules.
-
Pharmaceutical Synthesis: It is a documented reagent in the synthesis of compounds with potential therapeutic value. For example, it is used to synthesize benzothiopyranoindazoles, a class of compounds investigated for their anticancer activity against murine leukemias.[4][6]
-
Pharmacological Research: While biological activity data for the compound itself is limited, its structural similarity to known biologically active compounds, such as anticholinergic agents, makes its derivatives interesting candidates for pharmacological screening.[2] The diethylaminoethyl group is a common structural motif in many pharmaceuticals, influencing receptor binding and pharmacokinetic properties.
Safety, Handling, and Storage Protocols
Proper handling of 2-Bromo-N,N-diethylethylamine hydrobromide is essential due to its toxicity.
Hazard Identification
-
Toxicity: Toxic if swallowed and toxic in contact with skin.[9]
-
Irritation: May cause irritation to the respiratory tract, skin, and eyes.[5][9]
Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Always handle this compound inside a certified chemical fume hood to avoid inhalation of dust or vapors.[9]
-
Eye Protection: Wear safety glasses with side-shields or chemical goggles conforming to EN166 (EU) or NIOSH (US) standards.[5][9]
-
Skin Protection: Wear appropriate protective gloves (e.g., nitrile) and a lab coat to prevent skin contact.[9]
-
Respiratory Protection: If dust is generated, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[9]
-
Hygiene: Wash hands and any exposed skin thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[9]
Storage and Stability
-
Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place.[5][9] The compound can be hygroscopic, so protection from moisture is important.
-
Incompatibilities: Keep away from strong oxidizing agents.[5]
-
Stability: The compound is stable under recommended storage conditions.[5]
First Aid and Spill Management
-
Ingestion: If swallowed, call a poison control center or doctor immediately. Rinse mouth with water.[9]
-
Skin Contact: In case of skin contact, wash immediately with plenty of soap and water.[9]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[9]
-
Spills: For small spills, sweep up the solid material, avoiding dust formation, and place it in a suitable, closed container for disposal.[5] Evacuate the area and ensure adequate ventilation.
References
- Smolecule. (n.d.). Buy 2-Bromo-N,N-diethylethylamine hydrobromide | 1069-72-3.
-
National Center for Biotechnology Information. (n.d.). 2-Bromo-N,N-diethylethanamine. PubChem Compound Database. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). 2-Bromo-N,N-diethylethylamine Hydrobromide | CAS No: 1069-72-3. Retrieved from [Link]
Sources
- 1. biosynth.com [biosynth.com]
- 2. Buy 2-Bromo-N,N-diethylethylamine hydrobromide | 1069-72-3 [smolecule.com]
- 3. 2-Bromo-N,N-diethylethylamine hydrobromide, 98% 100 g | Request for Quote [thermofisher.com]
- 4. 2-BROMO-N,N-DIETHYLETHYLAMINE HYDROBROMIDE | 1069-72-3 [chemicalbook.com]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. 2-BROMO-N,N-DIETHYLETHYLAMINE HYDROBROMIDE synthesis - chemicalbook [chemicalbook.com]
- 8. 2-BROMO-N,N-DIETHYLETHYLAMINE HYDROBROMIDE(5392-81-4) 1H NMR spectrum [chemicalbook.com]
- 9. fishersci.com [fishersci.com]
